![molecular formula C18H16N4O B4924428 3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide](/img/structure/B4924428.png)
3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide
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Overview
Description
“3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized by a 5-membered ring comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide” is not provided in the available resources.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide” are not detailed in the available resources.Scientific Research Applications
Anti-Inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In vivo studies using a carrageenan-induced rat paw edema model demonstrated that it possesses potent anti-inflammatory effects . Researchers are keen on exploring its mechanism of action and potential therapeutic applications in inflammatory diseases.
Fungicidal and Insecticidal Activity
Several derivatives of this pyrazole compound have shown promising bioactivity. Notably, they exhibit fungicidal activity against Erysiphe graminis and insecticidal activity against Aphis fabae . These findings suggest potential applications in agriculture, pest control, and crop protection.
Antifungal Properties
Certain N-substituted pyrazole-4-carboxamides derived from this compound display moderate antifungal activity. For instance, compounds 6a, 6b, and 6c exhibited more than 50% inhibition against Gibberella zeae at 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid . These findings open avenues for developing novel antifungal agents.
Early Discovery Research
Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of unique chemicals. While analytical data is not available for this specific product, it remains an interesting candidate for further investigation .
Legacy Brand Transition
Interestingly, this compound was originally part of the Alfa Aesar product portfolio and has transitioned to the Thermo Scientific Chemicals brand. Some documentation and label information may still refer to the legacy brand .
Mechanism of Action
Target of Action
The primary targets of 3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide are certain types of fungi and insects . The compound has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in the death of the fungi or insects . For similar compounds, it has been suggested that they can specifically bind to the ubiquinone-binding site (Q-site) of the mitochondrial complex II, interrupting electron transport in the mitochondrial respiratory chain .
Biochemical Pathways
It is likely that the compound interferes with the energy production of the target organisms by disrupting the mitochondrial respiratory chain . This disruption prevents the target organisms from producing vital energy in the form of ATP .
Result of Action
The result of the compound’s action is the death of the target organisms. The compound causes the target organisms to rapidly lose vitality, display symptoms of poisoning, and eventually die .
properties
IUPAC Name |
5-cyclopropyl-2-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(20-14-8-10-19-11-9-14)17-12-16(13-6-7-13)21-22(17)15-4-2-1-3-5-15/h1-5,8-13H,6-7H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTXAUAWJFLKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)NC3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide |
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